molecular formula C12H14O2 B2518413 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 78112-35-3

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No. B2518413
CAS RN: 78112-35-3
M. Wt: 190.242
InChI Key: MGPYTUGHWZINMT-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a chemical compound that is structurally related to tetrahydronaphthalene derivatives. These derivatives are of significant interest due to their potential biological activities and their use as precursors in the synthesis of various pharmacologically active compounds. The compound is not directly mentioned in the provided papers, but its structural analogs have been studied for their synthesis methods, atropisomeric relationships, and biological activities .

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported using different starting materials and reaction conditions. For instance, 5,6,7,8-tetrahydronaphthalen-1-amine has been used as a precursor for the synthesis of thiazolidinones and benzothiazepinones, employing a one-pot reaction with mercaptoacetic acid and arenealdehydes . Another synthesis approach for a dopaminergic derivative involved a multi-step process starting from 2-naphthoic acid, which included bromination, esterification, and Birch reduction among other steps . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been characterized using techniques such as GC-MS, NMR, and X-ray diffraction studies . The atropisomerism phenomenon, which is the existence of stereoisomers that are interconverted by rotation about a single bond, has been observed in some thiazolidin-4-ones derived from tetrahydronaphthalene . This suggests that 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde may also exhibit atropisomerism, depending on its substitution pattern and the steric hindrance around the rotational bond.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives have been shown to undergo various chemical reactions, leading to the formation of compounds with different functional groups and biological activities. For example, 2-acetyl-5,6,7,8-tetrahydronaphthalene reacted with aromatic aldehydes to produce cyanopyridones, which were further modified to yield thioxopyridine and pyrazolopyridine derivatives . These reactions demonstrate the chemical versatility of tetrahydronaphthalene derivatives and suggest that 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde could also participate in similar reactions to yield a variety of functionalized compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde are not directly reported in the provided papers, the properties of similar compounds can be inferred. Tetrahydronaphthalene derivatives are generally lipophilic and exhibit moderate to good solubility in organic solvents. The presence of a methoxy group and a carbaldehyde functional group in the compound would influence its polarity, boiling point, and reactivity. The antioxidant activity of some pyrazolopyridine derivatives indicates that the substitution pattern on the tetrahydronaphthalene core can significantly affect the biological properties of these molecules .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • The compound is a key intermediate in the stereoselective synthesis of nature-identical compounds, exemplified by the synthesis of (−)-(S,S)-7-hydroxycalamenal in high enantiomeric purity. This process involves catalytic enantioselective hydrogenation using chiral Ru complexes and induced crystallization for optical purity enhancement (Benincori et al., 2005).
  • It serves as a precursor for biologically active compounds, like dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its importance in drug development (Öztaşkın, Göksu & SeÇen, 2011).
  • Its derivatives are used in the synthesis of 5-hydroxytryptamine receptor agonists, highlighting its role in the development of neurotransmitter-related drugs (Orsini, Sello, Travaini & Gennaro, 2002).

Material Science and Organic Chemistry

  • It finds application in the synthesis of organic photovoltaic cells, demonstrating its potential in renewable energy technologies (Lee et al., 2008).
  • The compound is involved in the preparation of π-conjugated polymers, indicating its utility in the development of advanced materials with unique optical and electronic properties (Kubo et al., 2005).
  • Its derivatives are synthesized for studying molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and UV-VIS spectroscopy, contributing to the understanding of molecular dynamics and structure-property relationships (Arivazhagan, Kavitha & Subhasini, 2014).

properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYTUGHWZINMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

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